2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a multifunctional heterocyclic molecule featuring:
- A triazoloquinazoline core substituted with methoxy groups at positions 8 and 7.
- A 3,5-dimethylpyrazole moiety linked via an ethyl chain to the triazoloquinazoline.
- A sulfanyl bridge connecting the core to an acetamide group.
- A 3-(trifluoromethyl)phenyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N7O3S/c1-15-10-16(2)36(34-15)9-8-23-33-25-19-12-21(39-3)22(40-4)13-20(19)32-26(37(25)35-23)41-14-24(38)31-18-7-5-6-17(11-18)27(28,29)30/h5-7,10-13H,8-9,14H2,1-4H3,(H,31,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUQRARSEDGRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=CC=CC(=C5)C(F)(F)F)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole and triazoloquinazoline intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) moiety serves as a nucleophilic site, enabling oxidation and substitution reactions.
Key reactions include:
Triazoloquinazoline Core Modifications
The triazolo[1,5-c]quinazoline system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions.
Pyrazole Ring Functionalization
The 3,5-dimethylpyrazole group undergoes regioselective reactions at N-1 or C-4 positions.
Acetamide Group Reactivity
The N-[3-(trifluoromethyl)phenyl]acetamide moiety participates in hydrolysis and cross-coupling.
Methoxy Group Transformations
The 8,9-dimethoxy groups undergo demethylation or O-alkylation.
Trifluoromethyl Group Interactions
The -CF₃ group influences electronic properties and participates in halogen-exchange reactions.
Key Research Findings
-
Sulfanyl Oxidation : Oxidation to sulfone derivatives enhances inhibitory activity against kinase targets (e.g., FGFR4) .
-
Pyrazole N-Alkylation : Improves blood-brain barrier penetration in rodent models .
-
Demethylation : Catechol derivatives show 3-fold increased solubility in aqueous buffers.
Synthetic Considerations
Scientific Research Applications
2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline moiety is known to bind to certain proteins, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazole-Containing Derivatives
1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (21sd)
- Structural Similarities : Hybrid pyrazole-triazole scaffold, fluorinated substituents.
- Key Differences : Lacks the triazoloquinazoline core and sulfanyl-acetamide linkage.
- Synthesis : Prepared via click chemistry with triazenylpyrazole precursors, contrasting with the target compound’s multi-step coupling (e.g., sulfanyl bridge formation) .
Trifluoromethylpyrazole Derivatives (2a-b)
- Structural Similarities : Trifluoromethyl and methyl groups on pyrazole rings.
- Key Differences : Simpler pyrazole-acetylacetone hybrids without fused triazoloquinazoline systems.
- Synthesis : Derived from hydrazine and hexafluoroacetylacetone, differing from the target compound’s sequential alkylation and sulfonylation steps .
Sulfamethoxazole-Based Acetamide (Compound 4)
Triazoloquinazoline Analogues
Triazole–Pyrazole Hybrids (Example 21sd)
- Core Comparison : Both utilize nitrogen-rich heterocycles (triazole/triazoloquinazoline).
- Functionalization : Hybrids prioritize fluorinated aryl groups, whereas the target compound emphasizes methoxy and trifluoromethylphenyl substituents.
Adenosine Receptor Ligands
- Relevance: The triazoloquinazoline core and pyrazole substituents suggest adenosine receptor modulation (e.g., A2A antagonism).
- Contrast: Classical adenosine ligands (e.g., CGS-21680) lack sulfanyl-acetamide linkages and methoxy groups .
Table 1: Key Features of Analogous Compounds
| Compound Class | Core Structure | Key Substituents | Synthesis Method | Hypothesized Activity |
|---|---|---|---|---|
| Target Compound | Triazoloquinazoline | 8,9-Dimethoxy, sulfanyl-acetamide | Multi-step alkylation/sulfonylation | Adenosine receptor modulation? |
| Pyrazole-Triazole Hybrid (21sd) | Pyrazole-triazole | 3,5-Difluorobenzyl, nitrile | Click chemistry | Kinase inhibition? |
| Trifluoromethylpyrazole (2a-b) | Pyrazole-acetylacetone | CF3, methyl | Hydrazine + hexafluoroacetylacetone | Metabolic stability enhancers |
| Sulfamethoxazole Derivative | Pyrazolidine-sulfonamide | Acetamide, isoxazole | Hydrazine + ethyl acetoacetate | Antimicrobial |
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely involves sequential functionalization (e.g., ethylation of pyrazole, sulfanyl bridge formation), contrasting with simpler click chemistry or condensation routes used for analogues .
- Trifluoromethyl Impact: The 3-(trifluoromethyl)phenyl group may enhance lipophilicity and binding affinity compared to non-fluorinated analogues (e.g., sulfamethoxazole derivatives) .
- Receptor Specificity: While adenosine A3 receptors are activated by inosine, the dimethylpyrazole and methoxy groups in the target compound may confer selectivity toward A2A subtypes .
Biological Activity
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests various biological activities due to the presence of multiple functional groups that can interact with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 421.47 g/mol. The structural complexity includes a pyrazole ring, a triazole moiety, and a trifluoromethyl group which may enhance its biological activity.
Biological Activity Overview
Research indicates that compounds similar in structure to this one exhibit diverse biological activities, including:
- Anticancer Activity : The presence of the triazole and quinazoline rings has been associated with anticancer properties. For instance, compounds containing these moieties have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The sulfanyl group may contribute to antimicrobial properties, as sulfur-containing compounds often display such activities.
- Neuroprotective Effects : Pyrazole derivatives have been studied for their neuroprotective effects in models of neurodegeneration.
Anticancer Activity
A study by Evren et al. (2019) demonstrated that related thiazole-containing compounds exhibited strong selectivity against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The IC50 values ranged from 10 µM to 30 µM for effective compounds in this category .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 19 | A549 | 15 | Induces apoptosis via Bcl-2 inhibition |
| 24b | HCT-15 | 18.4 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
Research on similar compounds has shown that those with sulfanyl groups often exhibit antimicrobial properties. A derivative of the compound was tested against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 20 µg/mL .
Neuroprotective Effects
Studies have indicated that pyrazole derivatives can protect against oxidative stress in neuronal cells. In vitro assays demonstrated that compounds with similar structures reduced cell death in models of neurotoxicity induced by glutamate .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- The triazole and quinazoline moieties are critical for anticancer activity.
- The sulfanyl group enhances both antimicrobial and anticancer effects.
- Substituents like trifluoromethyl increase lipophilicity, potentially improving bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
